2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone - 894054-98-9

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone

Catalog Number: EVT-3018365
CAS Number: 894054-98-9
Molecular Formula: C17H11BrN4OS2
Molecular Weight: 431.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: SAR125844 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone. Both compounds feature a 6-aryl substituent on the triazolopyridazine ring and a thioether linkage at the 3-position. The presence of these shared structural motifs suggests potential similarities in their binding modes and biological activities.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

Compound Description: AZD5153 is a bivalent bromodomain and extraterminal inhibitor, demonstrating potent activity against BRD4. [] Its bivalent binding mode contributes to its high potency in vitro and in vivo. [] AZD5153 effectively downregulates c-Myc expression and inhibits tumor growth in xenograft studies. []

Relevance: AZD5153, similar to 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone, contains the [, , ]triazolo[4,3-b]pyridazine ring system. This shared structural feature suggests potential similarities in their physicochemical properties and potential for interaction with biological targets.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a c-MET inhibitor that exhibited species-dependent toxicity in clinical trials, attributed to crystal deposits in renal tubules. [] Subsequent research revealed that its metabolism by aldehyde oxidase (AO) in monkeys and humans leads to the formation of a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11). [] The accumulation of M11 in the kidneys is believed to be responsible for the observed renal toxicity. []

Relevance: Both SGX523 and 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone share the [, , ]triazolo[4,3-b]pyridazine scaffold with a thioether substituent at the 3-position. This structural similarity highlights the importance of understanding the metabolic liabilities associated with this class of compounds, particularly considering the potential for species-specific metabolism.

Relevance: While Compound 1 and 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone differ in their specific heterocyclic substituents, they both belong to the broader class of [, , ]triazolo[4,3-b]pyridazine derivatives. Understanding the bioactivation pathways of Compound 1, particularly those related to the isothiazole moiety, can provide valuable insights into potential metabolic liabilities of related compounds, including 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: Compound 2, a c-Met inhibitor structurally similar to Compound 1, was developed to mitigate the bioactivation observed with the isothiazole ring. [] Although the primary metabolic pathway shifted to the naphthyridine ring alkoxy substituent, Compound 2 still exhibited glutathione conjugation and covalent binding, albeit to a lesser extent than Compound 1. []

Relevance: The structural similarities between Compound 2 and 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone, particularly the shared [, , ]triazolo[4,3-b]pyridazine core, suggest that similar metabolic pathways might be involved. This emphasizes the need for thorough metabolic profiling during drug development to identify potential liabilities and guide structural modifications to minimize toxicity risks.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide Derivatives

Compound Description: These series of compounds were synthesized and evaluated for their antimicrobial activity. [] The researchers explored the impact of various substituents on the benzamide and sulfonamide moieties on the antimicrobial potency against different microbial strains. []

Relevance: Both the benzamide/sulfonamide derivatives and 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone belong to the [, , ]triazolo[4,3-b]pyridazine class of compounds. This shared core structure highlights the versatility of this scaffold for exploring a diverse range of biological activities.

Properties

CAS Number

894054-98-9

Product Name

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone

IUPAC Name

2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone

Molecular Formula

C17H11BrN4OS2

Molecular Weight

431.33

InChI

InChI=1S/C17H11BrN4OS2/c18-12-5-3-11(4-6-12)13-7-8-16-19-20-17(22(16)21-13)25-10-14(23)15-2-1-9-24-15/h1-9H,10H2

InChI Key

RQLFFNOTJDSSDR-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.